molecular formula C48H82N16O14 B074138 Polymyxin CAS No. 1406-11-7

Polymyxin

Katalognummer: B074138
CAS-Nummer: 1406-11-7
Molekulargewicht: 1107.3 g/mol
InChI-Schlüssel: WGRSQPZAOZIPGC-VVYZPAMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Polymyxins are cyclic lipopeptide antibiotics discovered in the 1940s, primarily used as last-resort agents against multidrug-resistant (MDR) Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae . The two clinically relevant polymyxins are polymyxin B (PMB) and this compound E (colistin). PMB is administered intravenously as a sulfate salt, comprising two major components, this compound B1 and B2, which differ by a single methyl group in their fatty acyl side chains . Both PMB and colistin disrupt bacterial membranes by binding to lipopolysaccharide (LPS), leading to cell lysis .

Despite their efficacy, polymyxins exhibit dose-limiting nephrotoxicity (incidence: 20–60%) and neurotoxicity (e.g., paresthesia, neuromuscular blockade) . These toxicities are linked to their cationic nature, which promotes accumulation in renal tubular cells and neuronal tissues .

Eigenschaften

CAS-Nummer

1406-11-7

Molekularformel

C48H82N16O14

Molekulargewicht

1107.3 g/mol

IUPAC-Name

[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamic acid

InChI

InChI=1S/C48H82N16O14/c1-24(2)22-34-44(73)57-28(10-16-49)38(67)56-31(13-19-52)42(71)63-36(25(3)65)46(75)54-21-15-33(41(70)55-29(11-17-50)40(69)61-35(45(74)60-34)23-27-8-6-5-7-9-27)58-39(68)30(12-18-51)59-47(76)37(26(4)66)64-43(72)32(14-20-53)62-48(77)78/h5-9,24-26,28-37,62,65-66H,10-23,49-53H2,1-4H3,(H,54,75)(H,55,70)(H,56,67)(H,57,73)(H,58,68)(H,59,76)(H,60,74)(H,61,69)(H,63,71)(H,64,72)(H,77,78)/t25-,26-,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+/m1/s1

InChI-Schlüssel

WGRSQPZAOZIPGC-VVYZPAMCSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

Isomerische SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)O)O

Kanonische SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)O)C(C)O)CCN)CCN

Andere CAS-Nummern

1406-11-7

Synonyme

Polymyxin
Polymyxin M
Polymyxins

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Treatment of Multidrug-Resistant Infections
    • Indications : Polymyxins are primarily indicated for serious infections caused by multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae.
    • Use in Pediatric Populations : A study indicated that intravenous Polymyxin B had a 52.7% effective rate in treating Carbapenem-resistant Gram-negative bacterial infections in children, emphasizing its role as a salvage therapy when other antibiotics fail .
  • Combination Therapy
    • Recent studies have explored the synergistic effects of combining polymyxins with other antibiotics. For instance, a combination of this compound B and netropsin demonstrated enhanced efficacy against colistin-resistant A. baumannii both in vitro and in vivo .
  • Pharmacokinetic/Pharmacodynamic Optimization
    • Research has focused on optimizing dosing regimens for this compound B to improve treatment outcomes for conditions like Carbapenem-resistant organism pneumonia. The relationship between drug exposure and efficacy was analyzed using population pharmacokinetics and Monte Carlo simulations .

Safety Considerations

Despite their effectiveness, the use of polymyxins is associated with nephrotoxicity, which necessitates careful monitoring during treatment. Reports indicate that acute kidney injury occurred in approximately 27.3% of pediatric patients treated with this compound B . Therefore, balancing efficacy with safety remains a critical concern in clinical settings.

Efficacy Data

StudyPopulationEffective RateNotable Findings
Children with CR-GNB52.7%Higher doses may improve efficacy but increase AKI risk.
Thai adults with XDR Gram-negative bacteria25% ± 10%Higher microbiological eradication rates compared to colistin.
Critically ill patients with CRO pneumoniaVaries by regimenOptimized dosing improves outcomes; specific PK/PD relationships identified.

Case Studies

  • Intravenous this compound B in Pediatric Patients :
    • A retrospective analysis involving 55 children showed that while this compound B was effective against CR-GNB infections, prolonged treatment duration correlated with better clinical outcomes .
  • Combination Therapy with Netropsin :
    • In vitro studies indicated that the combination of this compound B and netropsin resulted in significant synergistic effects against resistant strains, highlighting the potential for combination therapies to enhance treatment efficacy .

Vergleich Mit ähnlichen Verbindungen

This compound A

  • Nephrotoxicity : this compound A causes severe proximal tubular necrosis in dogs and rats, mitigated by co-administration of methionine .
  • Clinical Relevance : Withdrawn due to toxicity, unlike PMB and colistin .

VRP-034 (Novel Analogue)

  • In Vitro Toxicity : At 10 µM, VRP-034 retains 100% renal tubular barrier integrity (TEER), whereas PMB reduces TEER by 50–70% .
  • Mechanism : Reduced cationic charge decreases renal cell apoptosis and ATP depletion .

Zosurabalpin (RG6006)

  • Advantage : Lower nephrotoxicity risk due to distinct molecular target .

Pharmacokinetic Variability and Batch Differences

  • Composition : Commercial PMB contains variable ratios of B1 (60–70%) and B2 (30–40%), affecting total drug exposure .
  • Monitoring: LC-MS/MS methods quantify B1/B2 separately, revealing stable ratios (e.g., 5.7:1 in patients) and non-linear accumulation in plasma .

Vorbereitungsmethoden

Strain Selection and Inoculum Preparation

The production of this compound B traditionally relies on Bacillus polymyxa strains, such as NRRL B-719, which exhibit stable antibiotic yields for up to 40 generations. Inoculum preparation begins with slant agar cultures containing soya flour as the primary amino acid source. Bacterial suspensions are incubated at 28°C for 68–72 hours, followed by transfer to Erlenmeyer flasks containing vegetative growth media. A two-stage inoculum cultivation process is critical for maximizing cell density prior to fermentation:

  • First-stage inoculum : 1% bacterial suspension in corn-steep liquid (20 g/L), glucose (50 g/L), and ammonium sulfate (4 g/L), agitated at 240 rpm for 14–18 hours.

  • Second-stage inoculum : 0.1% transfer to laboratory-scale fermenters (30 L) with identical media, cultivated for 14–18 hours under 40–50 kPa pressure and 0.4–1 vvm aeration.

Fermentation Media Composition

Optimized fermentation media for B. polymyxa include organic nitrogen sources and controlled carbon supplementation (Table 1).

Table 1: Composition of High-Yield Fermentation Media for this compound B

ComponentConcentration (g/L)Function
Soya flour12Amino acid source
Wheat flour12Carbohydrate & nitrogen
Glucose15Carbon source
Ammonium sulfate3Nitrogen supplement
Monopotassium phosphate0.3Phosphorus source
Calcium carbonate1pH stabilization

The pH is adjusted to 6.8–7.0 pre-sterilization, and antifoaming agents (e.g., vegetable oil) are added to mitigate foam formation during fermentation.

Fermentation Conditions and Yield Optimization

Industrial-scale fermentation occurs in 35 L bioreactors under the following conditions:

  • Temperature : 28°C

  • Aeration : 0.5–0.8 vvm

  • Agitation : 200–300 rpm (maintaining dissolved oxygen >30%)

  • pH control : 5.2–5.6 via ammonium hydroxide addition.

Glucose and ammonium sulfate are fed continuously to maintain concentrations at 1.5–2.5 g/L and 0.3–0.5 g/L, respectively. Fermentation terminates after 44–54 hours when glucose utilization ceases and dissolved oxygen levels spike, yielding 1.8–2.8 g this compound B per liter of filtrate.

Genetic Engineering and Surrogate Host Systems

Heterologous Expression in Bacillus subtilis

To overcome the genetic intractability of Paenibacillus polymyxa, the this compound synthetase gene cluster (pmxABCDE) was integrated into B. subtilis 168. However, initial yields were low (0.125 g/L) and required exogenous Dab supplementation.

Dab-Independent Production via ectB Insertion

Downstream Processing and Purification

Filtration and Initial Recovery

Post-fermentation broth is filtered to remove biomass, yielding a crude this compound solution. Centrifugation at 10,000 × g for 20 minutes achieves >95% cell removal.

Precipitation and Chromatography

This compound sulfate is precipitated using sulfuric acid (pH 2.0–2.5) and purified via ion-exchange chromatography. A patent-pending process (WO2010058427A2) describes a two-step crystallization method that achieves >98% purity.

Table 2: Purification Efficiency of this compound B Sulfate

StepPurity (%)Recovery (%)
Crude filtrate45–50100
Acid precipitation70–7585
Ion-exchange chromatography9570
Crystallization>9860

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

This compound B components are quantified using reverse-phase HPLC with UV detection (λ = 214 nm). The European Pharmacopoeia specifies limits for impurities:

  • This compound B3: ≤6%

  • This compound B1-I: ≤15%.

Bioactivity Assays

Antimicrobial potency is determined via agar diffusion assays against Escherichia coli ATCC 25922, with 1 mg corresponding to 6,500 IU.

Comparative Analysis of Production Strains

Table 3: Yield Comparison Across Production Systems

StrainYield (g/L)Fermentation Time (h)Dab Requirement
B. polymyxa NRRL B-7192.854No
B. subtilis 168 (wild-type)0.125116Yes
B. subtilis BSK4-rB0.28872No

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.